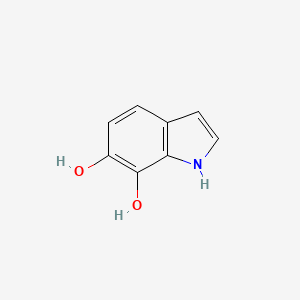

1H-Indole-6,7-diol

Description

Contextualizing 1H-Indole-6,7-diol within the Indole (B1671886) Chemical Class

Indole itself is an aromatic heterocyclic organic compound with the chemical formula C8H7N. chemcess.com The indole scaffold is a crucial structural component in many biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.govslideshare.net The unique electronic properties of the indole ring system, particularly the electron-rich nature of the pyrrole (B145914) ring, make it a versatile pharmacophore that can interact with various biological receptors. chemcess.commdpi.com

This compound is a derivative of indole, distinguished by the presence of two hydroxyl (-OH) groups attached to the 6th and 7th positions of the indole ring. This specific substitution pattern significantly influences the compound's chemical and physical properties.

Table 1: Chemical Properties of Indole and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| Indole | C8H7N | 117.15 | Bicyclic (benzene and pyrrole rings) |

| This compound | C8H7NO2 | 149.15 | Indole with hydroxyl groups at C6 and C7 |

| 1-ethyl-1H-Indole-5,6-diol | C10H11NO2 | 177.20 | Ethyl group at N1, hydroxyls at C5 and C6 vulcanchem.com |

| 4,7-dimethyl-1H-indole-5,6-diol | C10H11NO2 | Not specified | Methyl groups at C4 and C7, hydroxyls at C5 and C6 chemsynthesis.com |

| 7-methyl-1H-indole-5,6-diol | C9H9NO2 | 163.176 | Methyl group at C7, hydroxyls at C5 and C6 chemsynthesis.com |

| 1H-Indole-4,5-diol | C8H7NO2 | 149.15 | Hydroxyl groups at C4 and C5 |

| 1H-Indole-4,7-diol | C8H7NO2 | 149.15 | Hydroxyl groups at C4 and C7 nih.gov |

The Significance of Dihydroxylated Indole Scaffolds in Chemical Biology

Dihydroxylated indole scaffolds, such as the one found in this compound, are of particular interest in chemical biology due to their potential for a wide range of biological activities. The presence of hydroxyl groups can significantly impact a molecule's polarity, solubility, and ability to form hydrogen bonds, which are crucial for interactions with biological targets like enzymes and receptors. mdpi.com

For instance, 5,6-dihydroxyindoles are known precursors in the biosynthesis of melanin (B1238610) and have been studied for their role in oxidative stress and hyperpigmentary processes. nih.gov These compounds can act as antioxidants, but under certain conditions, they may also exhibit pro-oxidant activity. nih.gov The dihydroxyindole scaffold is also found in various natural products and has been explored for its antimicrobial, anti-inflammatory, and anticancer properties. ijpsr.commdpi.com

Overview of Academic Research Perspectives on this compound and Structurally Related Analogs

Academic research on this compound and its analogs has explored their synthesis and biological activities. While specific data on this compound itself is limited in publicly available literature, research on structurally similar dihydroxylated indoles provides valuable insights.

For example, studies on 5,6-dihydroxyindole (B162784) have shown its potential as a broad-spectrum antimicrobial agent with cytotoxic effects against various pathogens. chemsrc.com Research on other indole derivatives has revealed their capacity to inhibit tubulin polymerization, a mechanism relevant to cancer therapy. nih.gov Furthermore, various indole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov

The synthesis of dihydroxylated indoles can be challenging due to the susceptibility of the catechol-like dihydroxy system to oxidation. vulcanchem.com Synthetic strategies often involve the use of protective groups and carefully controlled reaction conditions to achieve the desired products.

Table 2: Investigated Biological Activities of Dihydroxylated Indole Analogs

| Compound/Analog Class | Investigated Biological Activity | Research Focus |

|---|---|---|

| 5,6-Dihydroxyindoles | Antioxidant/Pro-oxidant | Role in oxidative stress and melanin biosynthesis nih.gov |

| 5,6-Dihydroxyindole | Antimicrobial, Cytotoxic | Efficacy against bacteria, fungi, viruses, and parasites chemsrc.com |

| 6- and 7-heterocyclyl-1H-indole derivatives | Anticancer | Inhibition of tubulin polymerization nih.gov |

| Indole derivatives | Anticancer, Antimicrobial, Anti-inflammatory | Broad exploration of therapeutic potential nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

412029-31-3 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

1H-indole-6,7-diol |

InChI |

InChI=1S/C8H7NO2/c10-6-2-1-5-3-4-9-7(5)8(6)11/h1-4,9-11H |

InChI Key |

NLCITBUDQXHLLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole 6,7 Diol and Advanced Derivatives

Strategic Approaches to Indole (B1671886) Core Construction for Dihydroxylated Systems

The successful synthesis of 1H-indole-6,7-diol hinges on the initial strategy for constructing the indole nucleus. The primary challenge is achieving the correct regiochemistry, ensuring that substituents or their precursors are positioned at the C6 and C7 positions of the indole ring.

Regioselective Synthesis of 6,7-Substituted Indoles

The most direct approach to guarantee the 6,7-substitution pattern involves starting with a pre-functionalized benzene (B151609) ring. Syntheses often commence from a 2,3-disubstituted aniline (B41778) derivative, where the substituents will ultimately become the C6 and C7 groups of the indole. A common strategy employs 2,3-dimethoxyaniline (B1295422) as a key starting material. The methoxy (B1213986) groups serve as stable precursors to the final hydroxyl groups and can be carried through several synthetic steps before a final deprotection step.

A representative pathway involves the Fischer indole synthesis, where 2,3-dimethoxyaniline is reacted with a suitable ketone or aldehyde, such as pyruvate, to form a phenylhydrazone intermediate. This intermediate, upon treatment with an acid catalyst (e.g., polyphosphoric acid, PPA), undergoes cyclization via a [3,3]-sigmatropic rearrangement to yield the corresponding 6,7-dimethoxyindole derivative. The regiochemistry is locked in from the start, avoiding the formation of unwanted isomers.

Exploration of Classical and Contemporary Indole Annulation Reactions Relevant to Diol Synthesis

Classical Methods:

Fischer Indole Synthesis: As mentioned, this is a robust method when the appropriately substituted phenylhydrazine (B124118) or aniline is available. However, it often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.

Madelung Synthesis: This method involves the intramolecular cyclization of an N-acylated-o-toluidine using a strong base at high temperatures. To produce a 6,7-disubstituted indole, one would need to start with a suitably substituted N-acyl-2,3-dialkyl-aniline, which can be challenging to prepare.

Bartoli Indole Synthesis: This reaction is particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. Its application to a 6,7-disubstituted system would require a 2,3-disubstituted nitroarene, offering a valuable alternative pathway.

Contemporary Methods:

Larock Indole Synthesis: This powerful palladium-catalyzed annulation of 2-haloanilines with alkynes is highly versatile. To obtain a 6,7-dimethoxyindole, one could use 2-iodo-3,4-dimethoxyaniline and an appropriate alkyne. The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.

Buchwald-Hartwig Amination followed by Cyclization: Modern palladium-catalyzed cross-coupling reactions can be employed in a two-step sequence to first form a key C-N bond, followed by a cyclization event to construct the indole ring, offering high control and efficiency.

The following table provides a comparative analysis of these methods in the context of synthesizing 6,7-disubstituted indoles.

| Synthesis Method | Typical Starting Materials | Key Conditions | Advantages for 6,7-Diol Precursors | Limitations |

|---|---|---|---|---|

| Fischer Synthesis | Substituted Phenylhydrazine + Ketone/Aldehyde | Strong Acid (PPA, H₂SO₄), High Temp. | Direct, well-established route from 2,3-disubstituted anilines. | Harsh conditions, limited functional group tolerance. |

| Madelung Synthesis | N-acyl-o-toluidine derivative | Strong Base (t-BuOK, LDA), High Temp. | Forms the indole without an N-substituent directly. | Requires specific, often complex starting materials; harsh conditions. |

| Bartoli Synthesis | ortho-Substituted Nitroarene + Vinyl Grignard | Grignard Reagent (3 equiv.), THF | Excellent for sterically hindered systems; tolerates C6-substituents. | Requires stoichiometric organometallic reagents. |

| Larock Annulation | ortho-Haloaniline + Alkyne | Pd Catalyst (e.g., Pd(OAc)₂), Base, Ligand | Mild conditions, high functional group tolerance, high regioselectivity. | Cost of catalyst; requires specific halo-aniline precursors. |

Formation of the Dihydroxyl Moiety at Positions 6 and 7

Once the 6,7-disubstituted indole core is synthesized, the next critical phase is the formation of the catechol moiety. This step is often the most delicate due to the product's sensitivity.

Hydroxylation and Oxidation Strategies for this compound Formation

Direct hydroxylation of an unsubstituted indole at the C6 and C7 positions is synthetically unfeasible due to poor regioselectivity and the high reactivity of the indole nucleus at other positions (C3, C2). Therefore, indirect methods are exclusively employed.

The most prevalent and reliable strategy is the deprotection of precursor groups , typically methoxy ethers. 6,7-Dimethoxyindole, synthesized via one of the methods in section 2.1, serves as the key intermediate. The ether cleavage is most commonly achieved using a strong Lewis acid. Boron tribromide (BBr₃) is the reagent of choice for this transformation. The reaction is typically performed in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at low temperatures (e.g., -78 °C to 0 °C) to control the reaction's exothermicity and minimize side reactions.

Reaction: 6,7-Dimethoxyindole + BBr₃ (excess) → this compound

A significant challenge in this step is the instability of the product. This compound is extremely susceptible to aerobic oxidation. In the presence of oxygen, it rapidly converts to the corresponding highly colored indole-6,7-dione (an ortho-quinone). Therefore, the reaction workup and purification must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using deoxygenated solvents to isolate the diol successfully.

Protection and Deprotection Group Chemistry in this compound Synthesis

Given the reactivity of both the indole N-H proton and the final diol, protecting group strategies are essential for a successful multi-step synthesis.

N-H Protection: The indole nitrogen is acidic (pKa ≈ 17) and can interfere with organometallic or basic reagents used in other parts of the synthesis. Protecting the nitrogen can improve solubility and prevent unwanted side reactions.

Tosyl (Ts): Installed with tosyl chloride (TsCl). It is very stable but requires harsh conditions for removal (e.g., strong base or reducing agents).

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is easily removed under mild acidic conditions (e.g., TFA) and is a common choice.

2-(Trimethylsilyl)ethoxymethyl (SEM): Installed with SEM-Cl. It is robust to many conditions and can be removed with fluoride (B91410) ions (e.g., TBAF) or acid.

O-H Protection: As discussed, the hydroxyl groups are almost always masked as more stable ether functionalities until the final step.

Methyl (Me): Provides high stability but requires harsh deprotection (BBr₃). This is the most common strategy where the methoxy groups are incorporated in the initial starting material.

Benzyl (B1604629) (Bn): Installed using benzyl bromide (BnBr). Benzyl ethers are stable to a wide range of conditions and can be removed under mild, neutral conditions via hydrogenolysis (H₂, Pd/C), which is advantageous if other functional groups are sensitive to Lewis acids.

The following table summarizes common protecting groups relevant to this compound synthesis.

| Group | Protected Site | Abbreviation | Typical Installation Reagents | Deprotection Conditions |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Indole Nitrogen (N-H) | Boc | Boc₂O, DMAP | Trifluoroacetic Acid (TFA); HCl |

| Tosyl (p-Toluenesulfonyl) | Indole Nitrogen (N-H) | Ts | TsCl, Base (e.g., NaH) | Strong Base (NaOH); Mg/MeOH |

| Methyl | Hydroxyl (O-H) | Me | Often part of starting material (e.g., dimethoxyaniline) | BBr₃; HBr |

| Benzyl | Hydroxyl (O-H) | Bn | BnBr, Base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) |

Green Chemistry Principles and Sustainable Synthetic Routes for Indole Derivatives

Applying green chemistry principles to the synthesis of this compound and its precursors is an area of active development. The goal is to minimize waste, reduce energy consumption, and use less hazardous materials.

Atom Economy: Classical syntheses like the Fischer or Madelung often have poor atom economy, generating significant waste from stoichiometric reagents and byproducts. In contrast, modern catalytic methods, such as the Larock indole synthesis[4,6], exhibit superior atom economy. In these reactions, the palladium catalyst is used in small amounts and can theoretically be recycled, and most atoms from the starting materials are incorporated into the final product.

Catalysis over Stoichiometric Reagents: The shift from using stoichiometric Lewis acids (e.g., AlCl₃, PPA) or strong bases (e.g., NaH, t-BuOK) to catalytic systems (e.g., Palladium) is a core tenet of green chemistry. This reduces waste and avoids the hazards associated with handling large quantities of corrosive or pyrophoric reagents.

Safer Solvents and Conditions: Many traditional indole syntheses rely on hazardous solvents like chlorinated hydrocarbons (DCM) or high-boiling polar aprotic solvents (DMF). Green chemistry encourages the use of safer alternatives such as ethanol, water, 2-methyl-THF, or supercritical fluids where possible. Furthermore, developing reactions that proceed at ambient temperature and pressure reduces energy consumption.

Process Intensification: Designing synthetic routes with fewer steps, for example, through one-pot or tandem reactions, significantly reduces solvent use, energy consumption, and waste generation from intermediate purifications. A hypothetical "greener" route to a this compound precursor might involve a palladium-catalyzed annulation in a benign solvent, telescoping directly into a subsequent reaction without isolation of the intermediate.

By prioritizing catalytic methods, optimizing reaction conditions, and carefully selecting protecting group strategies that allow for cleaner removal, the environmental footprint of synthesizing complex molecules like this compound can be substantially reduced.

Challenges and Innovations in Synthetic Routes to this compound

The synthesis of this compound, a catechol-containing indole, presents a significant undertaking due to the inherent reactivity and instability of the dihydroxyindole core. Research into its synthesis is less common compared to its 5,6-dihydroxy isomer, which is a key intermediate in the formation of eumelanin (B1172464). wikipedia.org Nevertheless, the synthetic challenges and innovative strategies developed for related dihydroxyindoles, particularly the 4,5- and 5,6-isomers, provide a clear framework for understanding the difficulties and potential solutions in obtaining this compound.

The primary challenges in the synthesis of this compound revolve around two main issues: the sensitivity of the catechol moiety to oxidation and the difficulty of achieving correct regioselectivity during the introduction of the hydroxyl groups.

Key Synthetic Challenges:

| Challenge | Description |

| Oxidative Instability | The catechol structure in the 6,7-position is highly susceptible to oxidation, readily converting to the corresponding indole-6,7-quinone. This requires the use of inert atmospheres and carefully controlled reaction conditions to prevent degradation of the final product and intermediates. vulcanchem.com |

| Regioselectivity | Direct hydroxylation of the indole ring often leads to a mixture of products, making the specific synthesis of the 6,7-diol isomer difficult. Synthetic strategies must therefore be designed to precisely control the position of the hydroxyl groups. |

| Protecting Group Strategy | To circumvent the high reactivity of the hydroxyl groups during subsequent reaction steps, a robust protecting group strategy is essential. These groups must be stable during indole core formation or modification and removable under mild conditions that do not affect the sensitive catechol moiety. |

| Harsh Reaction Conditions | Many classical indole syntheses, such as the Fischer indole synthesis, require strongly acidic conditions and high temperatures, which can lead to the degradation of sensitive dihydroxy-substituted precursors or products. openmedicinalchemistryjournal.com |

Innovations in synthetic methodologies have aimed to address these challenges by developing milder reaction conditions, novel catalytic systems, and more efficient multi-step pathways that offer greater control over the final structure.

Innovations in Dihydroxyindole Synthesis:

Recent advancements in synthetic organic chemistry offer promising solutions to the challenges posed by this compound synthesis. These innovations, largely developed for related isomers, focus on achieving higher yields, better stability, and improved regioselectivity.

One major area of innovation is the use of protecting groups. For instance, a laboratory synthesis of 5,6-dihydroxyindole (B162784) starts from 3,4-dibenzyloxybenzaldehyde. wikipedia.org The benzyl groups protect the hydroxyl functions throughout the multi-step process, which includes a Henry reaction, nitration, reduction, and cyclization, before being removed in the final step via hydrogenolysis. wikipedia.org A similar strategy could be envisioned for this compound, starting from a suitably protected 2,3-dihydroxybenzaldehyde (B126233) derivative.

Another innovative approach involves tandem reactions that combine multiple transformations into a single synthetic operation. A recently patented method for producing 5,6-dihydroxyindole utilizes a sequence where reduction, intramolecular cyclization, and debenzylation occur in one pot, catalyzed by palladium on carbon. google.com This method, starting from 2-nitro-4,5-dibenzyloxybenzaldehyde, is noted for its mild conditions and high yield, making it suitable for industrial-scale production. google.com Adapting such a tandem strategy could provide an efficient route to this compound.

Furthermore, domino reactions under catalyst-free conditions have been developed for synthesizing related hydroxylated indole structures, such as 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones. rsc.org These methods offer a simpler and more practical approach by constructing complex molecules from readily available starting materials in a single, efficient step.

The table below summarizes innovative approaches that could be adapted for the synthesis of this compound, based on methodologies reported for its isomers.

Table of Innovative Synthetic Strategies:

| Innovative Strategy | Description | Potential Application for this compound |

| Protected Precursor Cyclization | Utilizes precursors with protected hydroxyl groups (e.g., benzyloxy or silyl (B83357) ethers) to build the indole ring system, followed by deprotection. wikipedia.org | Synthesis starting from 2,3-dibenzyloxybenzaldehyde could be condensed with a nitroalkane, followed by reductive cyclization and deprotection to yield the target compound. |

| Tandem Catalysis | A single catalyst facilitates multiple sequential reactions (e.g., reduction, cyclization, deprotection) in one pot, improving efficiency and yield. google.com | A palladium-catalyzed tandem reaction on a suitable 2,3-disubstituted nitrobenzene (B124822) derivative could offer a direct and mild route. |

| Domino Reactions | Multi-component reactions that form several bonds in a single sequence under mild or catalyst-free conditions. rsc.org | Development of a domino reaction involving a 2,3-dihydroxy-functionalized precursor to rapidly assemble the hydroxylated indole core. |

| Regioselective o-Ethynylaniline Cyclization | A strategy based on the cyclization of specifically substituted o-ethynylaniline precursors has been used to create various 2-linked 5,6-dihydroxyindole dimers. nih.gov | This methodology could be adapted to create monomeric this compound or its derivatives by designing the appropriate starting aniline. |

These advanced methodologies highlight a clear path forward for overcoming the inherent difficulties in synthesizing this compound and its derivatives, paving the way for more detailed investigation of this specific indole compound.

Structure Activity Relationship Sar Studies of 1h Indole 6,7 Diol and Analogues

Design and Modification of the 1H-Indole-6,7-diol Scaffold for Biological Evaluation

The this compound scaffold serves as a valuable starting point for the design of biologically active molecules due to the versatile nature of the indole (B1671886) nucleus, a common feature in many pharmaceuticals. researchgate.net Modifications of this scaffold are strategically planned to probe interactions with biological targets and to optimize pharmacokinetic properties.

Key modification strategies for the this compound scaffold include:

Alteration of the Hydroxyl Groups: The catechol-like 6,7-dihydroxy arrangement is a key feature. Modifications can include methylation, esterification, or replacement with other hydrogen-bonding groups to investigate the necessity of the catechol moiety for a specific biological activity.

Substitution on the Indole Nucleus: Introducing various substituents on the benzene (B151609) or pyrrole (B145914) ring of the indole core can significantly impact lipophilicity, electronic properties, and steric profile, thereby influencing biological activity.

Bioisosteric Replacement: Replacing the indole core with other heterocyclic systems, while maintaining key pharmacophoric features, can lead to compounds with improved properties.

The synthesis of derivatives often involves multi-step processes starting from commercially available substituted indoles or by constructing the indole ring through methods like the Fischer or Bischler indole synthesis. chim.it

Positional and Substituent Effects on Bioactivity

The position and nature of substituents on the this compound scaffold have a profound impact on its biological activity. SAR studies systematically explore these effects to identify key structural requirements for desired pharmacological actions.

The 6,7-dihydroxyl configuration on the indole ring is analogous to the catechol moiety found in many biologically active compounds. This feature is critical for various molecular interactions:

Hydrogen Bonding: The two adjacent hydroxyl groups can act as both hydrogen bond donors and acceptors, forming strong interactions with amino acid residues in the active sites of enzymes and receptors.

Chelation of Metal Ions: The catechol-like arrangement can chelate metal ions, which may be essential for the mechanism of action of certain enzymes.

Redox Properties: Dihydroxyindoles can undergo oxidation to form indolequinones, a process that can be involved in their biological effects. The dopamine (B1211576) metabolite 5,6-dihydroxyindole (B162784) (DHI), for instance, can form a reversible covalent adduct with cysteine residues in proteins through its oxidized indolequinone form. nih.gov This suggests that this compound could exhibit similar reactivity.

The planarity of the indole ring, combined with the hydrogen-bonding capacity of the hydroxyl groups, allows for specific orientations within binding pockets, contributing to target affinity and selectivity.

Peripheral substitutions on the indole nucleus and the pyrrole ring are a common strategy to modulate the bioactivity of indole derivatives. Halogenation, in particular, can significantly alter a molecule's properties. While specific data on 6,7-dichloroindole derivatives in direct comparison to this compound is limited, general principles of halogenation in indole SAR can be applied.

The introduction of halogen atoms, such as chlorine, can influence:

Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its binding to hydrophobic pockets of target proteins.

Electronic Effects: Halogens are electron-withdrawing groups that can modify the electron density of the indole ring, influencing its reactivity and interactions with biological targets.

Steric Hindrance: The size of the halogen atom can introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the target's binding site.

Studies on halogenated indole alkaloids have shown that the position and type of halogen can have a significant impact on biological activity. nih.gov For instance, in a series of (S)-tryptophanol-derived isoindolinones, halogen enrichment was a key strategy in optimizing their activity. researchgate.net Similarly, the substitution of the indole core with halogens in N-indolylsulfonyl-2-fluorophenol derivatives was explored for aldose reductase inhibition, with bromine showing favorable hydrophobic interactions. nih.gov

Table 1: Illustrative SAR Trends of Halogenated Indole Derivatives

| Compound/Substitution | Modification | Observed Effect on Bioactivity (Example Context) | Reference |

| (S)-Tryptophanol-derived isoindolinones | Halogen enrichment | Optimization of p53 activation | researchgate.net |

| N-Indolylsulfonyl-2-fluorophenols | 5-Halogenation (F, Cl, Br) | Slight decrease in aldose reductase inhibition compared to the unsubstituted parent compound. | nih.gov |

| 3-Bromoindoles | Enzymatic bromination at C3 | Well-tolerated for various substituted indoles, producing valuable synthetic intermediates. | frontiersin.org |

Computational Chemistry in SAR Elucidation

Computational chemistry plays a pivotal role in understanding the SAR of this compound and its derivatives by providing insights into their interactions with biological targets at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound derivatives, docking studies can:

Identify Key Binding Interactions: Reveal specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

Explain SAR Observations: Provide a rational explanation for why certain substitutions enhance or diminish activity.

Guide the Design of New Analogues: Suggest modifications to the scaffold that could improve binding affinity and selectivity.

For example, in studies of other indole derivatives, docking has been successfully used to understand their binding to enzymes like cyclooxygenase (COX) and to rationalize their inhibitory activity. nih.gov The insights gained from such studies can be extrapolated to guide the design of docking experiments for this compound derivatives against their specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). jocpr.com While specific QSAR models for this compound derivatives are not extensively reported, the methodology is widely applied to other indole series. nih.govresearchgate.netmdpi.com

A typical QSAR study for this compound derivatives would involve:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The resulting QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For instance, QSAR studies on pyrido[3,4-b]indole derivatives have successfully identified key features for their antiproliferative activity. nih.gov

Table 2: Common Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment | Electron-donating/accepting ability, reactivity |

| Steric | Molar refractivity, Molecular volume | Size and shape of the molecule |

| Hydrophobic | LogP, Polar surface area | Lipophilicity and membrane permeability |

| Topological | Connectivity indices | Molecular branching and shape |

Theoretical Studies on Electronic Structure and Reactivity of Dihydroxylated Indoles

Theoretical and computational chemistry offers a powerful lens through which to examine the electronic structure and reactivity of molecules like this compound. By employing quantum mechanical calculations, researchers can model molecular properties that are difficult or impossible to measure experimentally. These studies provide deep insights into the behavior of dihydroxylated indoles, guiding the rational design of new analogues with specific activities. The primary methods used in these investigations are based on Density Functional Theory (DFT), which has proven to be a reliable and efficient approach for studying indole derivatives.

At the heart of these theoretical explorations is the goal of understanding how the arrangement of electrons within the molecule influences its chemical behavior. For dihydroxylated indoles, the position of the hydroxyl groups on the indole scaffold is a critical determinant of their electronic properties and, consequently, their reactivity.

Detailed computational analyses of dihydroxylated indoles typically involve the calculation of several key electronic and reactivity parameters. These parameters help to paint a comprehensive picture of the molecule's chemical nature.

One of the most fundamental aspects of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity. The HOMO is associated with the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO relates to its ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of two electron-donating hydroxyl groups on the benzene ring significantly influences the energy and distribution of these frontier orbitals. It is expected that these groups would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The precise distribution of the HOMO would indicate the most probable sites for such reactions.

To visualize the charge distribution and predict sites of electrophilic and nucleophilic attack, Molecular Electrostatic Potential (MEP) maps are often generated. These maps display the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Red, or negative potential, areas indicate regions of high electron density, which are susceptible to electrophilic attack. Conversely, blue, or positive potential, regions signify low electron density and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups and over the electron-rich regions of the aromatic system, highlighting these as key sites for interaction.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its electrophilic character.

Theoretical studies on closely related indolynes, such as the 6,7-indolyne, have utilized DFT calculations with functionals like M06-2X to probe their electronic structure and reactivity in cycloaddition reactions. These studies have revealed a high degree of polarization in the 6,7-indolyne system, with the C6 position being significantly more electrophilic than the C7 position. This is supported by calculations of atomic polar tensor partial charges, which predict a more positive charge at C6. Such findings for a closely related reactive intermediate underscore the profound influence of the substitution pattern on the electronic landscape of the indole core.

The following tables present hypothetical yet representative data for the electronic properties and reactivity descriptors of this compound, based on trends observed in computational studies of analogous dihydroxylated indole systems. These values are typically calculated using DFT methods, such as B3LYP or M06-2X, with a suitable basis set like 6-311+G(d,p).

Table 1: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.25 |

| LUMO Energy | -0.85 |

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.25 |

| Electron Affinity (A) | 0.85 |

| Electronegativity (χ) | 3.05 |

| Chemical Hardness (η) | 2.20 |

| Chemical Softness (S) | 0.45 |

These theoretical approaches and the resulting data are invaluable in the field of medicinal chemistry for predicting the reactivity and potential interactions of new drug candidates. For this compound and its analogues, such computational studies are a cornerstone of modern Structure-Activity Relationship (SAR) investigations, providing a rational basis for the design of compounds with enhanced biological activity.

Biological Activities and Mechanistic Investigations of 1h Indole 6,7 Diol Analogues

Modulation of Cellular Processes by Indole (B1671886) Diol Derivatives

Indole derivatives bearing diol functionalities can significantly influence cellular behavior through various mechanisms, primarily related to their antioxidant and anti-inflammatory properties.

The antioxidant potential of indole derivatives is a well-documented phenomenon, largely attributed to the electron-rich nature of the indole ring, which allows it to act as a free radical scavenger. The presence of hydroxyl groups, as in a diol structure, is expected to enhance this activity.

Indole compounds can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage that contributes to various pathological conditions. The heterocyclic nitrogen atom in the indole ring, with its free electron pair, acts as an active redox center. nih.gov This capability is crucial for maintaining redox homeostasis, the delicate balance between oxidizing and reducing reactions within a cell. Studies on various hydroxylated indole derivatives have demonstrated significant free radical scavenging activity. For instance, 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide, isolated from Agrocybe cylindracea, were shown to inhibit lipid peroxidation in rat liver microsomes. nih.gov Similarly, pineal indoles such as serotonin (B10506) and 5-hydroxytryptophol (B1673987) potently inhibit lipid peroxidation. nih.gov The introduction of multiple hydroxyl groups on an associated aryl ring of an indole derivative generally increases antioxidant capacity, as demonstrated in studies with indole hydrazones. unica.it This suggests that the diol moiety in 1H-indole-6,7-diol would contribute significantly to its ability to scavenge free radicals and modulate the cellular redox environment. The mechanism often involves hydrogen or electron transfer to quench free radicals, with the stability of the resulting indolyl radical being a key factor. nih.gov

Table 1: Antioxidant Activity of Selected Indole Derivatives

| Compound/Derivative | Antioxidant Assay | Observed Effect |

| 6-hydroxy-1H-indole-3-carboxaldehyde | Lipid Peroxidation Inhibition | IC₅₀ value of 4.1 µg/mL nih.gov |

| 6-hydroxy-1H-indole-3-acetamide | Lipid Peroxidation Inhibition | IC₅₀ value of 3.9 µg/mL nih.gov |

| Serotonin, 5-hydroxytryptophol | Lipid Peroxidation Inhibition | Potent inhibition in rat brain, liver, and kidney homogenates nih.gov |

| Indole Hydrazones (with di- or tri-hydroxyarylidene) | DPPH Radical Scavenging | High antioxidant capacity correlated to the number of hydroxyl groups unica.it |

Indole analogues have demonstrated significant anti-inflammatory and immunomodulatory effects, often by intervening in key signaling pathways that regulate the inflammatory response. These activities are closely linked to their antioxidant properties, as oxidative stress is a known trigger for inflammation.

Derivatives such as Indole-3-carbinol (I3C) and Indole-3-acetic acid (IAA) have been shown to modulate inflammatory responses in macrophages. caldic.comnih.govmdpi.com I3C can attenuate the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced macrophages. caldic.comnih.gov The mechanism for this involves the inhibition of the TRIF-dependent signaling pathway, a key component of the innate immune response to bacterial components. caldic.comnih.gov Similarly, IAA, a gut microbial metabolite, suppresses the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and MCP-1, partly by inhibiting the translocation of the NF-κB p65 subunit to the nucleus. mdpi.com The transcription factor Nuclear factor-kappa B (NF-κB) is a central regulator of inflammation, and its inhibition by indole compounds is a recurring theme in their anti-inflammatory action. frontiersin.orgnih.gov Given that dihydroxy-substituted compounds often possess potent anti-inflammatory activity, it is plausible that this compound analogues would exert similar or enhanced effects on these pathways, helping to modulate immune cell function and reduce inflammatory responses.

Enzyme Inhibition and Receptor Binding Studies

The specific structural features of indole diols and their derivatives allow them to interact with various enzymes and cellular receptors, leading to the modulation of their activity and downstream signaling.

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning in foods. nih.gov Its inhibition is a significant goal in the cosmetic and food industries. The indole scaffold is of particular interest as several intermediates in melanin synthesis, such as 5,6-dihydroxyindole (B162784) (DHI), are themselves indole derivatives. mdpi.com

The structural similarity of indole compounds to the natural substrate, L-tyrosine, allows them to act as inhibitors. The presence and position of hydroxyl groups play a crucial role in this inhibition. For example, isoflavones with a 7,3',4'-trihydroxy substitution pattern show potent tyrosinase inhibition, which is attributed to the chelation of copper ions in the enzyme's active site by the hydroxyl groups on the B-ring. nih.gov The catechol-like structure of a diol, such as that in this compound, is a common feature in many potent tyrosinase inhibitors. researchgate.net This structure can effectively chelate the copper ions at the active site, preventing the binding of the natural substrate. nih.govd-nb.info Kinetic studies of various inhibitors reveal different mechanisms, including competitive, non-competitive, and mixed-type inhibition, highlighting the diverse ways indole derivatives can interact with the enzyme. mdpi.comnih.gov

Beyond enzyme inhibition, indole derivatives can modulate the activity of ion channels, which are critical for signal transduction in various cell types. The intermediate-conductance calcium-activated potassium channel KCa3.1 is one such target. This channel is involved in regulating membrane potential and calcium signaling in immune cells, fibroblasts, and vascular endothelium.

A study on KCa3.1 channel modulators identified 6,7-dichloro-1H-indole-2,3-dione 3-oxime (NS309) as a potent activator of this channel. This compound is a close structural analogue of this compound, with chlorine atoms replacing the hydroxyl groups at the 6 and 7 positions. Activation of KCa3.1 leads to potassium efflux, which hyperpolarizes the cell membrane and provides a driving force for calcium influx, a critical signal for processes like T-cell activation and proliferation. The ability of a 6,7-disubstituted indole to potently modulate this channel highlights the importance of substitutions at these positions for specific ligand-receptor interactions and subsequent signal transduction.

Antiproliferative and Chemotherapeutic Potential of Indole Diols

The indole scaffold is a cornerstone in the development of anticancer agents, with natural products like vincristine (B1662923) and vinblastine (B1199706) serving as prominent examples. mdpi.com Synthetic indole derivatives have shown broad-spectrum antiproliferative activity against a variety of cancer cell lines, acting through multiple mechanisms. caldic.comnih.govmdpi.com

Indole derivatives can induce cell cycle arrest, often at the G1 or G2/M phase, and trigger apoptosis (programmed cell death). caldic.comnih.govmdpi.com For example, some indole-aryl-amides have been shown to cause G1 phase arrest and promote apoptosis in colon cancer cells. mdpi.comnih.gov The mechanisms underlying these effects are diverse and can involve:

Inhibition of Receptor Tyrosine Kinases: Many indole-based compounds act as inhibitors of kinases like EGFR and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis. nih.gov

DNA Damage and Topoisomerase Inhibition: Certain complex indoles, such as indolizino[6,7-b]indole derivatives, can inhibit topoisomerase I/II and induce DNA damage, leading to cell death in non-small cell lung cancer cells. nih.gov

Modulation of Apoptotic Pathways: Indoles can influence the expression of key proteins involved in apoptosis, such as upregulating the pro-apoptotic protein Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov

Inhibition of Signaling Pathways: Indole derivatives like I3C and its dimer, DIM, are known to suppress critical cancer-promoting pathways such as the PI3K/Akt/mTOR/NF-κB signaling network. nih.govcaldic.com

Given the wide range of antiproliferative mechanisms associated with the indole nucleus, it is highly probable that this compound analogues could exhibit significant chemotherapeutic potential, an area that warrants further investigation.

Table 2: Antiproliferative Activity of Selected Indole Analogues Against Various Cancer Cell Lines

| Indole Derivative Class | Cancer Cell Line(s) | Mechanism of Action |

| Indole-3-Carbinol (I3C) / Diindolylmethane (DIM) | Prostate, Breast | G1 cell cycle arrest, apoptosis induction, suppression of PI3K/Akt/NF-κB pathways caldic.com |

| Indolizino[6,7-b]indoles | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of topoisomerase I/II, induction of DNA damage nih.gov |

| Indole-aryl-amides | Colon (HT29), Breast (MCF7), Prostate (PC-3) | G1 phase cell cycle arrest, apoptosis induction mdpi.comnih.gov |

| 28-Indole-betulin derivatives | Breast (MCF-7) | G1 phase arrest, induction of apoptosis mdpi.com |

| 6,7-annulated-4-substituted indoles | Leukemia (L1210) | Inhibition of DNA synthesis, induction of DNA fragmentation nih.gov |

Table of Compounds

Induction of Regulated Cell Death Mechanisms

Indole analogues have been identified as potent agents in oncology that target and induce regulated cell death (RCD) and associated signaling pathways. nih.gov Research has shown that indole alkaloids can modulate cell death by regulating the signal pathways responsible for the death mechanism, demonstrating significant anticancer efficacy. nih.gov One of the primary forms of RCD induced by these compounds is apoptosis, the intrinsic pathway of which is controlled by a balance of pro- and anti-apoptotic proteins. nih.gov

A key mechanism involves the targeting of anti-apoptotic proteins from the Bcl-2 family, such as Myeloid cell leukemia-1 (Mcl-1). nih.gov Overexpression of Mcl-1 allows cancer cells to evade apoptosis. nih.gov Fragment-based screening has led to the discovery of tricyclic 2-indole carboxylic acid inhibitors that exhibit high binding affinity to Mcl-1, thereby inhibiting its function and allowing the apoptotic process to proceed. nih.gov

Furthermore, certain indole derivatives have been shown to induce caspase-dependent apoptosis. nih.gov For instance, the indirubin-3′-oxime derivative, AGM130, triggers apoptosis in A549 lung cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov Another example, the synthetic indole chalcone (B49325) ZK-CH-11d, was found to induce apoptosis in breast cancer cell lines. mdpi.com This compound's mechanism involves the inhibition of survivin, an anti-apoptotic protein, which leads to the propagation of the apoptotic signal. mdpi.com The interplay between apoptosis and autophagy is also a factor, as under certain conditions, autophagy can activate the apoptotic pathway through the excessive degradation of cellular components. mdpi.com

Inhibition of Tumor Progression Pathways

Analogues of this compound are recognized for their capacity to inhibit various pathways essential for tumor progression, targeting diverse biological molecules and processes. nih.gov These compounds can interfere with tubulin polymerization, inhibit DNA topoisomerases, and suppress tumor vascularization (angiogenesis). nih.gov

One prominent target is the Protein Kinase C (PKC) and PI3K/AKT signaling pathway, which is critical for tumor cell growth. Enzastaurin, an indole-containing compound, is a potent inhibitor of this pathway and has been shown to effectively inhibit tumor cell proliferation in various cancer cell lines. nih.gov It also demonstrates an ability to suppress tumor-induced angiogenesis. nih.gov

Another mechanism involves the disruption of microtubules, which are crucial for cell division. Indole-chalcone derivatives, such as FC77, can arrest cancer cell growth by binding to tubulin, exhibiting a mechanism similar to colchicine. nih.gov This compound has shown potent growth inhibition across a majority of the NCI-60 human cancer cell lines and retains its cytotoxicity against multi-drug resistant cancer cells. nih.gov Similarly, bis(indolyl)-hydrazide-hydrazones have been developed as microtubule-targeting agents, with certain derivatives showing high potency against human lung adenocarcinoma cells. nih.gov

Indole alkaloids also play a significant role. Vinca alkaloids like vinblastine and vincristine interfere with microtubule function, leading to cell cycle arrest and cell death. nih.gov Other natural indole compounds, such as chaetoglobosin G, can induce apoptosis and cell cycle arrest at the G2/M phase by inhibiting key proteins in growth factor signaling pathways like p-EGFR, p-MEK, and p-ERK. nih.gov

Antimicrobial and Antiviral Efficacy of Substituted Indoles

Broad-Spectrum Antibacterial and Antifungal Activities

Substituted indoles represent an important class of compounds in the development of new antimicrobial agents, with many derivatives exhibiting a broad spectrum of activity against various pathogenic microorganisms. nih.govnih.govmdpi.com Hybrid molecules that conjugate the indole nucleus with other heterocyclic systems, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole, have shown significant promise. nih.govmdpi.com

Studies have demonstrated that these indole derivatives are effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, certain indole-triazole derivatives have shown excellent activity against MRSA, in some cases exceeding that of the standard antibiotic ciprofloxacin. nih.gov The antimicrobial efficacy of these compounds is often evaluated by their minimum inhibitory concentration (MIC), with some derivatives displaying potent activity at low micromolar concentrations. nih.govnih.gov

In addition to their antibacterial properties, many indole derivatives possess significant antifungal activity. nih.govmdpi.com They have been tested against fungal pathogens such as Candida albicans, Candida krusei, and Cryptococcus neoformans. nih.govnih.gov Indole-triazole conjugates, in particular, have demonstrated potent activity against Candida species, with some compounds showing MIC values as low as 2 µg/mL. mdpi.com The antifungal action of these triazole-containing indoles is thought to be similar to that of azole antifungal drugs, which have a high affinity for fungal cytochrome P-450 enzymes. nih.gov

The following table summarizes the antimicrobial activity of selected indole derivatives against various pathogens.

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Indole-Triazole/Thiadiazole | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | nih.govnih.gov |

| Indole-Triazole/Thiadiazole | C. albicans, C. krusei | 3.125 - 50 | nih.govnih.gov |

| Indole-Triazole Conjugate (6f) | Candida albicans | 2 | mdpi.com |

| Indole-Triazole Conjugates | Candida tropicalis | 2 | mdpi.com |

| Indole-Thiochroman Derivative | Candida albicans, Cryptococcus neoformans | 4 | nih.gov |

Antiviral Mechanisms, including HIV-1 Fusion Inhibition by Indole Derivatives

The indole scaffold is a privileged structure in antiviral research, with numerous derivatives demonstrating efficacy against a range of viruses, most notably the Human Immunodeficiency Virus type 1 (HIV-1). nih.govnih.gov One of the key mechanisms targeted by indole derivatives is the viral entry and fusion process, which is a critical step in the HIV-1 lifecycle. nih.gov

Specifically, indole-based compounds have been developed as small-molecule fusion inhibitors that target the HIV-1 envelope glycoprotein (B1211001) gp41. nih.gov The gp41 protein facilitates the fusion of the viral and host cell membranes through a conformational change that involves the formation of a six-helix bundle (6-HB). nih.govacs.org Indole derivatives can disrupt the formation of this bundle by binding to a conserved hydrophobic pocket on gp41. nih.govnih.gov This action prevents the virus from entering the host cell. acs.org

Structure-activity relationship (SAR) studies have led to the optimization of these indole inhibitors. For example, 6–6′ linked bisindole compounds have been developed with submicromolar activity against both cell-cell and virus-cell fusion. nih.govacs.org The most active inhibitors, such as compound 6j , exhibit potent efficacy with EC₅₀ values as low as 200 nM against live virus replication and are also effective against strains resistant to the peptide fusion inhibitor T20 (enfuvirtide). nih.govacs.org The development of these small-molecule inhibitors is highly desirable due to the limitations of peptide-based drugs, such as high cost and lack of oral bioavailability.

Beyond HIV, indole derivatives have shown broad-spectrum antiviral activity. The natural product streptindole and its synthetic derivatives have demonstrated good antiviral activity against the tobacco mosaic virus (TMV). acs.org The mechanism of action for one derivative, 12d , involves binding to the TMV coat protein, which breaks its three-dimensional structure and inhibits the assembly of new virus particles. acs.org

Neurobiological Relevance of Indole Diols

Neuroprotective Effects against Oxidative Stress

Indole diols and related indole derivatives have demonstrated significant neuroprotective potential, primarily through their ability to counteract oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. mdpi.comnih.gov These compounds exert their effects by modulating various cellular pathways involved in inflammation and redox signaling. mdpi.comresearchgate.net

One of the primary mechanisms of action is the upregulation of the cellular antioxidant response. Indole compounds like Indole-3-carbinol (I3C) and NC009-1 have been shown to significantly alleviate oxidative stress by upregulating key antioxidant enzymes. mdpi.comnih.gov This includes the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which in turn increases the expression of downstream antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase 2 (SOD2). mdpi.comnih.govresearchgate.net

In cellular models of neurotoxicity, indole derivatives have been shown to protect neurons against damage induced by oxidative agents like hydrogen peroxide (H₂O₂). nih.gov Treatment with these compounds preserves cell viability and significantly reduces the production of reactive oxygen species (ROS). nih.gov For instance, in H₂O₂-stimulated SH-SY5Y neuroblastoma cells, various indole compounds significantly inhibited the release of ROS, confirming their antioxidant properties. nih.gov The indole derivative NC001-8 has also been shown to protect dopaminergic neurons from H₂O₂-induced neurotoxicity by up-regulating NRF2 and NQO1. mdpi.com These findings highlight the potential of indole-based structures to mitigate oxidative damage and provide neuroprotection. nih.gov

Role in Neurotransmitter Systems Research (general indole context)

The indole nucleus is a foundational structural motif in neurobiology and pharmacology due to its prevalence in essential endogenous molecules and its utility as a "privileged scaffold" in drug design. jpsbr.orgchula.ac.th Its structural resemblance to key neurotransmitters allows indole-containing compounds to interact with a wide array of biological targets within the central nervous system (CNS). chula.ac.thnih.gov

The most significant role of the indole structure in neurotransmitter systems stems from its presence in serotonin (5-hydroxytryptamine). nih.govresearchgate.net Serotonin is a critical monoamine neurotransmitter that modulates a vast range of physiological and psychological processes, including mood, sleep, appetite, cognition, and memory. nih.govmdpi.com The indole ring is essential for serotonin's ability to bind to its various receptors (5-HT receptors). frontiersin.org Consequently, an imbalance in serotonin levels is implicated in numerous psychiatric conditions, most notably depression. frontiersin.org

This intrinsic relationship has made the indole nucleus a cornerstone for the development of therapeutics targeting the serotonergic system. mdpi.com Medicinal chemists utilize the indole scaffold as a bioisostere—a chemical substitute that retains similar physical and chemical properties to the endogenous ligand—to design novel molecules with tailored affinities for specific serotonin receptor subtypes. frontiersin.org This approach has led to the creation of numerous drugs, including selective serotonin reuptake inhibitors (SSRIs) and direct receptor agonists or antagonists, for treating depression, anxiety, and other mental disorders. jpsbr.orgnih.gov

For example, research into 3-pyrrolidine-indole derivatives has identified selective modulators of 5-HT2 receptors, which are targets for potential treatments of various mental health conditions. nih.gov Furthermore, other synthetic indole derivatives have been specifically developed and studied as ligands for 5-HT1A and 5-HT2A receptors, which are involved in regulating mood and cognition. mdpi.com

Beyond serotonin, the indole structure is also central to the neurohormone melatonin, which is derived from serotonin and regulates circadian rhythms. nih.govresearchgate.net The versatility of the indole scaffold is further demonstrated by its presence in a multitude of natural and synthetic compounds with demonstrated activity on the CNS, including antidepressant, anticonvulsant, and antipsychotic agents. nih.govresearchgate.net The ability of indole derivatives to mimic peptide structures and bind reversibly to various enzymes and receptors provides vast opportunities for the discovery of novel drugs with distinct mechanisms of action for neurological and psychiatric disorders. chula.ac.th

Biological Activities of Selected Indole Analogues

While specific mechanistic studies on this compound are limited in publicly available literature, research on its analogues provides insight into the potential bioactivity of this class of compounds. Dihydroxyindole derivatives and other substituted indoles have been investigated for various biological effects. For instance, the dopamine (B1211576) metabolite analogue 5,6-dihydroxyindole (DHI) has been shown to be an endogenous ligand for the nuclear receptor Nurr1, a key transcription factor in the development and maintenance of dopamine-producing neurons, which are implicated in Parkinson's disease. escholarship.org Other marine-derived indole alkaloids have demonstrated significant cytotoxic and antibacterial activities. nih.gov

Below is a summary of the reported biological activities for several indole analogues.

Table 1: Biological Activities of Selected Indole Analogues

| Compound/Analogue Class | Biological Activity | Target/Mechanism | Source(s) |

|---|---|---|---|

| 5,6-Dihydroxyindole (DHI) | Activation of Nurr1 | Binds directly to the Nurr1 ligand-binding domain | escholarship.org |

| Aplicyanins (Bromoindole derivatives) | Antimitotic, Cytotoxic | Inhibition of tumor cell growth (HT-29, A549, MDA-MB-231) | nih.gov |

| 6″-Debromohamacanthin A | Antibacterial, Antifungal, Anti-angiogenic | Targets VEGFR2-mediated PI3K/AKT/mTOR signaling pathway | nih.gov |

| D2AAK5, D2AAK6, D2AAK7 | Serotonin Receptor Ligands | Affinity for 5-HT1A and 5-HT2A receptors | mdpi.com |

| 3-Pyrrolidine-indole Derivatives | 5-HT2 Receptor Modulators | Agonists or partial agonists at 5-HT2A receptors | nih.gov |

Metabolic Pathways and Biotransformation of Indole Diol Scaffolds

Endogenous Metabolism of Indole (B1671886) Derivatives in Biological Systems

Once absorbed from the gastrointestinal tract, indole and its derivatives enter the liver via the portal vein for extensive metabolism. frontiersin.orgresearchgate.net This process is generally categorized into two phases: Phase I, which introduces or exposes functional groups, and Phase II, which conjugates these groups with endogenous molecules to facilitate excretion. nih.govdrughunter.com

Phase I metabolism of indole is primarily mediated by the Cytochrome P450 (P450) family of enzymes located in the liver. researchgate.netnih.gov These enzymes catalyze oxidation reactions that add hydroxyl groups to the indole ring, a critical step in the formation of diol scaffolds like 1H-Indole-6,7-diol. The primary P450 isozymes involved in indole oxidation are CYP2A6, CYP2E1, and CYP2C19. researchgate.netnih.gov

The oxidation of the parent indole molecule can occur at various positions on the ring, leading to a variety of hydroxylated metabolites. For instance, CYP2A6 has been reported to oxidize indole at the C-3, C-2, and C-6 positions, yielding indoxyl (3-hydroxyindole), oxindole, and 6-hydroxyindole (B149900), respectively. frontiersin.orgnih.gov The formation of 6-hydroxyindole is a key step, suggesting a plausible pathway toward the synthesis of this compound through subsequent hydroxylation at the C-7 position. Other identified metabolites of indole include isatin (B1672199) and dioxindole. nih.gov The heme enzyme indoleamine 2,3-dioxygenase (IDO) can also catalyze the oxidation of indole, producing 2- and 3-oxoindole. nih.gov

Table 1: Key Enzymes and Metabolites in Phase I Indole Metabolism

| Enzyme Family | Specific Isozyme | Substrate | Key Metabolites Identified |

|---|---|---|---|

| Cytochrome P450 | CYP2A6 | Indole | Indoxyl (3-hydroxyindole), Oxindole, 6-hydroxyindole, Isatin, Dioxindole |

| Cytochrome P450 | CYP2E1 | Indole | Indoxyl, Oxindole |

| Cytochrome P450 | CYP2C19 | Indole | Indoxyl, Oxindole |

| Heme Enzyme | Indoleamine 2,3-dioxygenase (IDO) | Indole | 2-oxoindole, 3-oxoindole |

Following Phase I oxidation, the resulting hydroxylated indole metabolites, including mono- and di-hydroxy derivatives like this compound, undergo Phase II conjugation reactions. nih.govwikipedia.org These reactions attach small, polar, and ionizable endogenous molecules to the metabolite, significantly increasing its water solubility and facilitating its elimination from the body, primarily through urine. uomus.edu.iqlongdom.org The hydroxyl groups of a diol scaffold are ideal sites for conjugation.

The major Phase II pathways for hydroxylated indoles are sulfation and glucuronidation. researchgate.netlongdom.org

Sulfation: This reaction involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the metabolite. This is catalyzed by sulfotransferase (SULT) enzymes. longdom.org Indoxyl, for example, is readily conjugated by sulfotransferases to form indoxyl-3-sulfate, a major urinary metabolite. researchgate.net

Glucuronidation: This is a common pathway where UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the metabolite. uomus.edu.iqlongdom.org The resulting glucuronide conjugate is highly water-soluble.

Other potential conjugation reactions include methylation, acetylation, and conjugation with amino acids or glutathione, which serve to detoxify and prepare the compounds for excretion. nih.govuomus.edu.iq

Table 2: Major Phase II Conjugation Reactions for Hydroxylated Indoles

| Conjugation Pathway | Enzyme Family | Endogenous Co-Substrate | Resulting Product |

|---|---|---|---|

| Sulfation | Sulfotransferases (SULTs) | PAPS | Sulfate Conjugate (e.g., Indoxyl-3-sulfate) |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDPGA | Glucuronide Conjugate |

| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) | Mercapturic Acid Derivative |

| Acetylation | N-acetyltransferases (NATs) | Acetyl-CoA | Acetylated Conjugate |

| Methylation | Methyltransferases (MTs) | S-adenosylmethionine (SAM) | Methylated Conjugate |

Microbial Transformations and Biocatalytic Applications

Microorganisms, particularly bacteria, play a dual role in the lifecycle of indole scaffolds. They are the primary producers of indole from tryptophan in the gut, but they also possess sophisticated enzymatic machinery to degrade and transform these compounds. frontiersin.orgnih.gov

Numerous bacterial species have evolved pathways to degrade indole, often using it as a carbon and energy source. nih.govscispace.com This is a crucial detoxification mechanism, as high concentrations of indole can be toxic to microorganisms by affecting the cell membrane and inhibiting protein folding. nih.gov Aerobic degradation of indole typically begins with oxidation by oxygenase enzymes, followed by cleavage of the heterocyclic ring. scispace.com

Several distinct degradation pathways have been identified in different bacteria:

One common pathway proceeds through the intermediates indoxyl, isatin, N-formylanthranilate, anthranilate, salicylate, and finally catechol. frontiersin.orgnih.gov

Another pathway in a Gram-positive coccus involves the degradation of indole via 2,3-dihydroxyindole and N-carboxyanthranilic acid to anthranilic acid. scispace.com

The gentisate pathway, identified in Alcaligenes sp., involves the conversion of indole to anthranilic acid and then to gentisic acid. scispace.com

A variety of bacterial genera have been identified as capable of degrading indole, highlighting the widespread nature of this metabolic capability in the microbial world. frontiersin.orgnih.gov

Table 3: Examples of Indole-Degrading Bacteria

| Bacterial Genus | Reference |

|---|---|

| Pseudomonas | frontiersin.org |

| Cupriavidus | nih.gov |

| Acinetobacter | frontiersin.org |

| Alcaligenes | scispace.com |

| Arthrobacter | frontiersin.org |

| Burkholderia | frontiersin.org |

| Agrobacterium | frontiersin.org |

The enzymatic machinery used by microorganisms for biotransformation can be harnessed for the biocatalytic synthesis of novel indole derivatives. nih.gov Chemoenzymatic and multi-enzyme coupled systems offer a green and efficient alternative to traditional chemical synthesis for producing complex molecules like hydroxylated indoles. nih.govopenmedicinalchemistryjournal.com

For example, a three-enzyme coupled system has been developed to produce indole-containing acyloin derivatives. This process uses an engineered tryptophan synthase to create tryptophan derivatives from substituted indoles, followed by an L-amino acid oxidase (LAAO) to generate indole-3-pyruvate analogues. nih.gov Such platforms could be adapted to produce specific hydroxylated indoles by selecting enzymes with the desired regioselectivity. Domino reactions, which involve sequential transformations in a single pot, have also been used to synthesize 7-hydroxy-6,7-dihydro-indole derivatives from simple starting materials, demonstrating a practical route to hydroxylated indole scaffolds. rsc.org The use of oxygenases, the same class of enzymes that initiate indole degradation, is a key strategy in the biocatalytic hydroxylation of the indole ring to create valuable derivatives. frontiersin.org

Analytical Methodologies for the Characterization and Quantification of 1h Indole 6,7 Diol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and properties of 1H-Indole-6,7-diol. Each technique offers unique insights into different aspects of the molecule's composition and conformation.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the indole (B1671886) ring system and the hydroxyl protons. The protons on the benzene (B151609) ring (H-4 and H-5) and the pyrrole (B145914) ring (H-2 and H-3) would exhibit characteristic chemical shifts and coupling patterns. The hydroxyl protons at positions 6 and 7 would likely appear as broad singlets, and their chemical shift would be sensitive to the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the indole ring are expected to resonate in the aromatic region (typically 100-140 ppm). The carbons bearing the hydroxyl groups (C-6 and C-7) would be shifted downfield due to the deshielding effect of the oxygen atoms. Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation Spectroscopy), would be crucial for definitively assigning the proton and carbon signals clockss.org.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~11.0 | - |

| C-2 | - | ~125 |

| H-2 | ~7.3 | - |

| C-3 | - | ~102 |

| H-3 | ~6.4 | - |

| C-3a | - | ~128 |

| C-4 | - | ~115 |

| H-4 | ~7.0 | - |

| C-5 | - | ~110 |

| H-5 | ~6.8 | - |

| C-6 | - | ~145 |

| C-7 | - | ~140 |

| C-7a | - | ~120 |

| 6-OH | variable | - |

Note: The chemical shifts are estimated based on data for indole and substituted indoles and may vary.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In conjunction with tandem mass spectrometry (MS/MS), it provides valuable information about the structure through fragmentation analysis scirp.orgnih.gov. For this compound, MS would be critical for its identification in complex biological matrices as a metabolite.

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula acs.org. The fragmentation pattern of this compound in MS/MS experiments would be expected to involve the loss of hydroxyl groups and fragmentation of the indole ring, providing characteristic product ions that can be used for its specific detection and quantification in metabolite profiling studies mdpi.commdpi.com. Electron ionization (EI) mass spectra of indole derivatives often show a prominent molecular ion peak, and the fragmentation is characterized by the loss of small molecules like HCN scirp.orgnist.gov.

Anticipated Mass Spectrometric Data for this compound

| Technique | Expected Observation |

|---|---|

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| High-Resolution MS | [M+H]⁺ ion at m/z 150.0555 |

| Key MS/MS Fragments | Loss of H₂O, CO, and HCN from the parent ion. |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (around 3200-3600 cm⁻¹), the N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). The C-O stretching of the hydroxyl groups would likely appear in the 1200-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The Raman spectrum of indole and its derivatives typically shows strong bands corresponding to the indole ring breathing modes researchgate.netnih.gov. For this compound, characteristic peaks for the aromatic ring system would be prominent.

Expected Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | |

| N-H Stretch | ~3400 | |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-O Stretch | 1200-1300 |

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within the molecule and are useful for quantification and sensing applications.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of indole derivatives is characterized by two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions nih.gov. For this compound, the presence of hydroxyl groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole nih.govresearchgate.net. The absorption spectrum would likely be recorded in a solvent like methanol or ethanol researchdata.edu.aunist.gov.

Fluorescence Spectroscopy: Indole and its derivatives are known for their fluorescent properties mdpi.com. The fluorescence emission of this compound would be sensitive to the polarity of the solvent. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in the dipole moment of the molecule upon excitation nih.gov.

Expected Spectroscopic Properties for this compound

| Parameter | Expected Value |

|---|---|

| UV Absorption Maxima (λmax) | ~280-290 nm and ~220-230 nm |

| Molar Absorptivity (ε) | Dependent on wavelength and solvent |

| Fluorescence Emission Maximum | >320 nm (solvent dependent) |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole compounds mdpi.com. For this compound, a reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., with formic acid) and an organic solvent like methanol or acetonitrile (B52724) mdpi.com. Detection could be achieved using a PDA (Photodiode Array) detector, which would also provide the UV spectrum of the eluting peak for identification, or a mass spectrometer for more sensitive and specific detection (LC-MS) mdpi.com.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile or derivatized indole compounds nih.govnih.govnotulaebotanicae.ro. For the analysis of this compound by GC, a derivatization step, such as silylation of the hydroxyl groups, would likely be necessary to increase its volatility and thermal stability.

Typical Chromatographic Conditions for the Analysis of Indole Derivatives

| Technique | Stationary Phase | Mobile/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Methanol and Water with formic acid | PDA, MS |

| GC-MS | Capillary column (e.g., 5% diphenyl/95% dimethylpolysiloxane) | Helium | Mass Spectrometer |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. Its versatility is enhanced by the availability of various detection modes, each offering distinct advantages in terms of sensitivity and selectivity.

Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the separation of indole derivatives. In this technique, a nonpolar stationary phase (such as C8 or C18) is used in conjunction with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, the presence of two hydroxyl groups increases its polarity compared to the parent indole molecule, which influences its retention behavior.

A variety of detectors can be coupled with HPLC for the analysis of indole compounds:

UV/Vis Detection: This is a common and robust detection method. Indole compounds, including this compound, possess a chromophoric indole ring that absorbs ultraviolet (UV) light. Detection is typically performed at a wavelength around 280 nm.

Fluorimetric Detection: Many indole derivatives exhibit natural fluorescence, which can be exploited for highly sensitive and selective detection. The excitation and emission wavelengths are specific to the compound, which helps in minimizing matrix interference. For instance, a method for other indolic compounds used an excitation wavelength of 280 nm and an emission wavelength of 350 nm nih.govnih.gov.

Electrochemical Detection (ECD): This technique is particularly sensitive for electroactive compounds. The diol functionality in this compound makes it a candidate for oxidative electrochemical detection, potentially offering very low detection limits.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. It allows for the determination of the molecular weight of the analyte and provides structural information through fragmentation patterns (MS/MS), confirming the identity of this compound with high confidence. Electrospray ionization (ESI) is a commonly used ionization source for this purpose nih.gov.

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For a series of indole metabolites analyzed by HPLC-ESI-MS/MS, linearity was established with R² values ≥ 0.99, and LODs were in the range of 6–31 ng/mL nih.gov.

| Parameter | Typical Conditions | Relevance for this compound |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 4.6 mm × 250 mm, 5 µm) | Good retention and separation of polar indole derivatives. |

| Mobile Phase | Gradient elution with water (often with formic or acetic acid) and acetonitrile/methanol | Allows for the efficient elution of compounds with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Optimized for good separation efficiency and reasonable run times. |